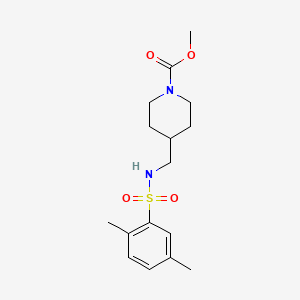
Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate is a useful research compound. Its molecular formula is C16H24N2O4S and its molecular weight is 340.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Biological Activity and Selectivity
A novel series of (4-piperidin-1-yl)-phenyl sulfonamides demonstrated potent agonistic activity on the human beta(3)-adrenergic receptor (AR). By modifying the molecular structure, specifically by incorporating a free carboxylic acid and N-alkyl substitution, researchers were able to enhance the beta(3) potency while maintaining selectivity over beta(1)- and beta(2)-ARs. This indicates potential applications in therapeutic agents targeting specific adrenergic receptors (B. Hu et al., 2001).
Antidepressant and Pro-cognitive Properties
N-Alkylated arylsulfonamide derivatives of (aryloxy)ethyl piperidines were studied for their selectivity towards 5-HT7 receptors versus a multireceptor profile, demonstrating distinct antidepressant-like and pro-cognitive properties. This research suggests these compounds could contribute to polypharmacological approaches in treating complex CNS disorders (V. Canale et al., 2016).
Anticancer Potential
The synthesis and evaluation of piperidine-4-carboxylic acid ethyl ester-appended 1,3,4-oxadiazole hybrids revealed promising anticancer agents. Certain compounds demonstrated strong anticancer activities comparable to doxorubicin, highlighting their potential as therapeutic agents against cancer (A. Rehman et al., 2018).
Hypoglycemic Agents
In the quest for hypoglycemic agents, a series of benzoic acid derivatives were investigated, leading to the identification of repaglinide. This compound was found to be significantly more active than traditional sulfonylureas in reducing blood sugar levels, offering a new avenue for type 2 diabetes treatment (W. Grell et al., 1998).
Antioxidant and Metal Chelating Activities
A study focused on synthesizing and evaluating 3-ethyl 5-methyl2-(2-aminoethoxy)-4-(2-chlorophenyl)-1,4-dihydropyridine-3,5-dicarboxylate derivatives, unveiling compounds with high antioxidant and metal chelating activities. This research may inform the development of treatments for diseases associated with oxidative stress (S. M. Sudhana et al., 2019).
Análisis Bioquímico
Biochemical Properties
The biochemical properties of Methyl 4-((2,5-dimethylphenylsulfonamido)methyl)piperidine-1-carboxylate are not yet fully understood due to the limited available research. It is known that piperidine derivatives, to which this compound belongs, interact with various enzymes, proteins, and other biomolecules . The nature of these interactions is largely dependent on the specific structure of the piperidine derivative and the biomolecules involved.
Molecular Mechanism
The molecular mechanism of action of this compound is not yet known. It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression, similar to other piperidine derivatives .
Metabolic Pathways
The metabolic pathways involving this compound are not yet known. It would be interesting to investigate any enzymes or cofactors that it interacts with, as well as any effects on metabolic flux or metabolite levels .
Propiedades
IUPAC Name |
methyl 4-[[(2,5-dimethylphenyl)sulfonylamino]methyl]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O4S/c1-12-4-5-13(2)15(10-12)23(20,21)17-11-14-6-8-18(9-7-14)16(19)22-3/h4-5,10,14,17H,6-9,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGYGEQKORHCYMY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)NCC2CCN(CC2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![5-(4-hydroxyphenyl)-1,3-dimethyl-5,6-dihydropyrimido[4,5-d]pyrimidine-2,4,7(1H,3H,8H)-trione](/img/structure/B2927121.png)
![4-[(3,3-Difluorocyclobutyl)methoxy]-2-methylpyrazolo[1,5-a]pyrazine](/img/structure/B2927123.png)

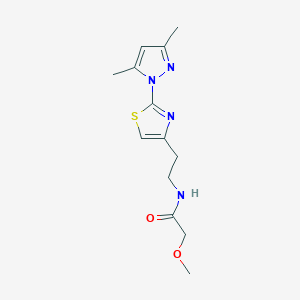
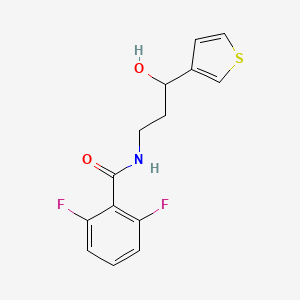
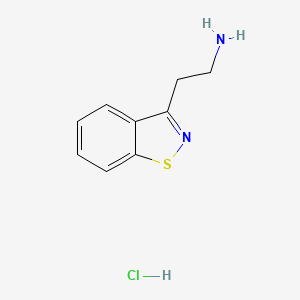
![N-(1,3-benzodioxol-5-yl)-2-[5-(4-chlorophenyl)-1-methylimidazol-2-yl]sulfanylacetamide](/img/structure/B2927133.png)
![2-[[5-(cyclohexylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]-N-phenylacetamide](/img/structure/B2927134.png)
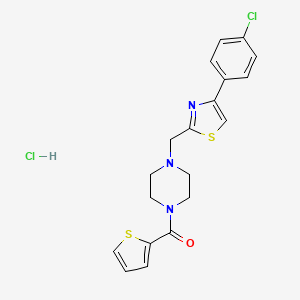
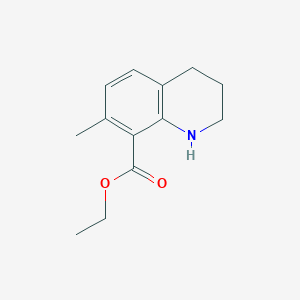
![4-(methylthio)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2927139.png)
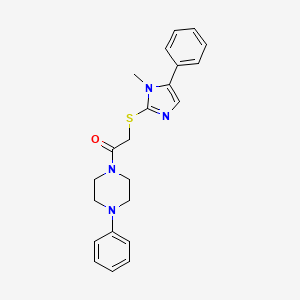
![N-{4-[(4-benzylpiperidin-1-yl)sulfonyl]phenyl}-3-methylbutanamide](/img/structure/B2927141.png)

